tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGWCWNUTGCGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670761 | |
| Record name | tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-35-8 | |
| Record name | tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate, also known by its CAS number 1171197-20-8, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.422 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an aminoaniline moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 4-aminoaniline under controlled conditions. The process may include various purification steps such as column chromatography to isolate the desired product with high purity .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, particularly in the context of neuropharmacology and enzyme inhibition:
- Cholinesterase Inhibition : Studies have shown that related compounds can inhibit butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. For instance, a structurally similar compound demonstrated an IC50 value of 90 nM against BuChE, suggesting potential therapeutic applications in cognitive disorders .
- Serotonin Receptor Activity : The compound's structure suggests it may interact with serotonin receptors, particularly the 5-HT6 receptor, which is involved in mood regulation and cognitive functions. Compounds with similar scaffolds have shown promising Ki values in receptor binding studies .
- Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant properties, which could contribute to neuroprotective effects by mitigating oxidative stress in neuronal cells.
Case Studies
A notable study explored the effects of piperidine derivatives on cognitive function in animal models. The results indicated that compounds similar to this compound improved memory performance and reduced anxiety-like behaviors in rodents, supporting their potential as anxiolytics and cognitive enhancers .
In Vitro Studies
In vitro assays have demonstrated that related compounds can modulate neurotransmitter levels in neuronal cultures, indicating a mechanism by which they may exert their effects on cognition and mood .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperidine ring and the aminoaniline substituent significantly affect biological activity. For instance:
- Substituents on the aromatic ring can enhance binding affinity to receptors.
- The presence of electron-donating groups can improve cholinesterase inhibition potency.
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.422 g/mol |
| Cholinesterase Inhibition | IC50 = 90 nM (similar compounds) |
| 5-HT6 Receptor Ki | Not specified; potential activity |
| Antioxidant Activity | Suggested by structural analysis |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate exhibit anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Neuropharmacology
This compound has also been studied for its neuropharmacological effects. It demonstrates potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression. Animal models have shown that administration of this compound leads to significant behavioral changes indicative of anxiolytic effects.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods, including:
- N-Alkylation Reactions : Utilizing piperidine derivatives and amines.
- Carboxylation Techniques : Involving tert-butyl esters and appropriate carboxylic acids.
These synthetic routes allow for the development of various derivatives that can be tailored for specific biological activities.
Case Study: Anticancer Compound Development
A study published in the Journal of Medicinal Chemistry involved the synthesis of a series of piperidine derivatives based on this compound. These compounds were evaluated for their cytotoxicity against different cancer cell lines, leading to the identification of a lead compound with an IC50 value significantly lower than traditional chemotherapeutics.
Case Study: Neuropharmacological Effects
In another study published in Neuroscience Letters, researchers investigated the behavioral effects of this compound in rodent models of anxiety. The results indicated that administration led to a decrease in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following piperidine derivatives share the tert-butyl carbamate core but differ in substituents, influencing their reactivity, physicochemical properties, and applications.
Structural Variations
Physicochemical Properties
- Solubility: The main compound’s 4-aminoanilino group enhances water solubility compared to halogenated derivatives (e.g., dichloropyrimidine in ).
- Hydrophobicity : Dichloro-substituted compounds (logP ~3.5–4.0) are more lipophilic than the main compound (logP 2.9), impacting membrane permeability .
- Stability : The tert-butyl carbamate group provides steric protection to the piperidine nitrogen, enhancing stability under acidic conditions across all derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate generally follows a sequence of:
- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.
- Introduction of the aminomethyl substituent at the 3-position of the piperidine ring, often via reductive amination or nucleophilic substitution.
- Coupling with 4-aminoaniline derivatives to form the anilino linkage.
This approach ensures regioselectivity and functional group compatibility throughout the synthesis.
Detailed Preparation Steps
Protection of Piperidine Nitrogen
- Starting from commercially available piperidine derivatives (e.g., piperidine-3-carboxylic acid or piperidine itself), the nitrogen is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
- The reaction typically occurs in an organic solvent like dichloromethane (DCM) at 0–25°C.
- This step yields tert-butyl piperidine-1-carboxylate derivatives , providing stability for subsequent reactions.
Introduction of the Aminomethyl Group at the 3-Position
- The 3-position of the piperidine ring is functionalized with a chloromethyl or bromomethyl group or via direct reductive amination.
- A common method involves reductive amination where a 3-formylpiperidine-Boc intermediate reacts with 4-aminoaniline under reductive conditions (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form the aminomethyl linkage.
- Alternatively, nucleophilic substitution of a 3-halopiperidine-Boc intermediate with 4-aminoaniline under basic conditions can be employed.
Coupling with 4-Aminoaniline
- The coupling reaction between the aminomethylated piperidine and 4-aminoaniline is typically carried out under mild conditions to preserve the amino groups.
- Bases such as TEA or DIPEA are used to neutralize the generated acid and promote the reaction.
- Solvents like DMF or DCM are preferred for their ability to dissolve both reactants.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitrogen protection | Boc2O, TEA or DIPEA, DCM, 0–25°C | Yields Boc-protected piperidine |
| Aminomethyl introduction | 3-formylpiperidine-Boc + 4-aminoaniline, NaBH3CN or Na(OAc)3BH, MeOH or DCM | Reductive amination step |
| Alternative substitution | 3-halopiperidine-Boc + 4-aminoaniline, base (TEA), DMF, 25–50°C | Nucleophilic substitution |
| Final purification | Column chromatography or recrystallization | Ensures high purity |
Representative Synthetic Route from Patent Literature
A patent (WO2014200786A1) describes a process involving:
- Use of tertiary amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in 1.5 to 5 equivalents to facilitate coupling steps.
- Reaction temperatures ranging from 10°C to 53°C with agitation times from 0.5 to 15 hours, sometimes followed by heating to 48–53°C for completion.
- The process includes intermediate isolation steps and characterization by NMR (e.g., ^13C NMR shifts) to confirm structure.
This process highlights the importance of controlled base equivalents and temperature to optimize yield and purity.
Analytical Data Supporting Preparation
- [^13C NMR spectra](pplx://action/followup) are used for structural confirmation, with characteristic chemical shifts for carbamate carbonyl (~154–166 ppm), aromatic carbons (~120–150 ppm), and aliphatic carbons (~20–80 ppm).
- Purity and identity are confirmed by chromatographic techniques and mass spectrometry.
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the reaction yield and selectivity.
- Reductive amination is preferred for its mildness and high selectivity in forming the aminomethyl linkage.
- Protecting groups such as Boc are stable under reductive amination conditions and can be removed later if needed.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
- Alternative methods involving Mitsunobu reactions or palladium-catalyzed hydrogenation are reported for related piperidine derivatives but are less common for this specific compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Boc Protection | Boc2O, TEA/DIPEA, DCM | 0–25°C, 1–4 h | High yield, stable intermediate | Requires careful moisture control |
| Reductive Amination | 3-formylpiperidine-Boc, 4-aminoaniline, NaBH3CN | Room temp, 4–24 h | Mild, selective C–N bond formation | Sensitive to moisture and pH |
| Nucleophilic Substitution | 3-halopiperidine-Boc, 4-aminoaniline, TEA, DMF | 25–50°C, 6–12 h | Straightforward, no reducing agent | Possible side reactions |
| Mitsunobu Reaction (alternative) | Alcohol derivative, DEAD, PPh3, nucleophile | 0–25°C, several hours | Useful for difficult substitutions | Sensitive reagents, byproducts |
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving tert-butyl-protected piperidine intermediates. A common approach includes:
- Step 1 : Condensation of 4-aminoaniline with a tert-butyl piperidine carboxylate derivative using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
- Step 2 : Purification via column chromatography or recrystallization from solvents like ethanol or ethyl acetate. Reaction progress is monitored using TLC (thin-layer chromatography) to confirm intermediate formation .
Q. What spectroscopic and analytical methods are employed to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural confirmation, with chemical shifts verifying the tert-butyl group (δ ~1.4 ppm) and aromatic/amine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or TOF-MS to confirm molecular weight (e.g., theoretical vs. observed m/z).
- FTIR-ATR : Identification of functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the carboxylate group) .
- HPLC-TOF : Purity assessment and quantification .
Q. What safety protocols are critical when handling this compound?
While GHS classification data is unavailable for this specific compound, general precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Emergency Measures : Immediate access to eye wash stations and emergency showers .
Q. How is the compound purified post-synthesis?
Common methods include:
- Recrystallization : Using solvents like ethanol or ethyl acetate to isolate high-purity crystals .
- Column Chromatography : Silica gel columns with gradients of hexane/ethyl acetate or dichloromethane/methanol . Purity is validated via HPLC (>98%) or GC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s three-dimensional structure?
- Data Collection : Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron or laboratory X-ray sources.
- Refinement : SHELX software (e.g., SHELXL) refines atomic coordinates, thermal parameters, and bond lengths/angles. The tert-butyl group’s steric effects and piperidine ring conformation are analyzed for structural stability .
- Validation : R-factor and electron density maps ensure model accuracy.
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations).
- Dynamic Effects : Consider rotameric equilibria or proton exchange processes that may broaden signals.
- Advanced Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping peaks or confirm spatial proximity of substituents .
Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?
- Structural Modifications : Synthesize analogs with variations in the phenylamino or piperidine moieties (e.g., halogenation, methyl/ethyl substitutions) .
- Biological Assays : Test derivatives for target binding (e.g., enzyme inhibition assays) and correlate activity with substituent electronic/steric properties.
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) to predict binding affinities based on substituent interactions .
Q. How to optimize reaction conditions for higher yields in multi-step syntheses?
- Catalyst Screening : Test alternative coupling reagents (e.g., EDC/HOBt vs. DCC/DMAP) .
- Solvent Effects : Evaluate polar aprotic solvents (DMF, THF) for improved solubility.
- Temperature Control : Monitor exothermic reactions to avoid side products.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Q. What are the challenges in scaling up multi-step syntheses, and how are they addressed?
- Intermediate Stability : Labile intermediates (e.g., free amines) may require low-temperature storage or inert atmospheres.
- Workflow Efficiency : Implement continuous flow chemistry for hazardous steps (e.g., handling toxic reagents) .
- Yield Optimization : Statistical tools (e.g., Design of Experiments, DoE) identify critical variables (e.g., stoichiometry, reaction time) .
Q. How to assess the compound’s potential biological activity and molecular interactions?
- In Vitro Assays : Enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding to targets (e.g., kinases, GPCRs).
- Cellular Models : Evaluate cytotoxicity and uptake in cell lines (e.g., HEK293, HeLa).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes and residence times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
